molecular formula C19H25N3O3S B12163692 ({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 1018048-15-1

({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B12163692
CAS No.: 1018048-15-1
M. Wt: 375.5 g/mol
InChI Key: PUWNWGTWHMPMPE-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound with a unique structure that includes a triazole ring, a phenoxy group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxy Group: This step involves the reaction of the triazole intermediate with a phenol derivative, often using a base such as potassium carbonate.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thioether linkage, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-bromo-, 2-cyano-1,1-dimethylethyl ester
  • Acetic acid, 2-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]thio]-, butyl ester

Uniqueness

What sets acetic acid, 2-[[5-[[2-(1,1-dimethylethyl)-5-methylphenoxy]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1018048-15-1

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[[5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C19H25N3O3S/c1-6-9-22-16(20-21-18(22)26-12-17(23)24)11-25-15-10-13(2)7-8-14(15)19(3,4)5/h6-8,10H,1,9,11-12H2,2-5H3,(H,23,24)

InChI Key

PUWNWGTWHMPMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC2=NN=C(N2CC=C)SCC(=O)O

Origin of Product

United States

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